

An In-depth Technical Guide to the Physical Properties of 3-(Benzylxy)phenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Benzylxy)phenol

Cat. No.: B189647

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: **3-(Benzylxy)phenol**, also known as resorcinol monobenzyl ether, is an organic compound with the chemical formula C₁₃H₁₂O₂.^[1]^[2] It serves as a valuable intermediate in the synthesis of various chemically and biologically active molecules. This document provides a comprehensive overview of its core physical properties, detailed experimental protocols for their determination, and a visual representation of a common synthetic pathway.

I. Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of **3-(Benzylxy)phenol** are summarized in the table below, providing a quick reference for laboratory and research applications.

Property	Value	Source
Molecular Formula	C13H12O2	[1] [2]
Molecular Weight	200.23 g/mol	[1]
Appearance	White to off-white crystalline powder or solid.	[3]
Melting Point	50-54 °C	[3]
Boiling Point	358 °C at 760 mmHg; 200 °C at 5 mmHg	[1] [3]
IUPAC Name	3-(benzyloxy)phenol	
Synonyms	Resorcinol monobenzyl ether, 3-(Phenylmethoxy)phenol	[1] [3]
Purity	Typically >95% (by GC)	[3]
Storage Conditions	Room temperature, under an inert atmosphere.	[3]

II. Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **3-(Benzyl)phenol**. The expected spectral characteristics are outlined below.

Spectroscopy	Key Features
¹ H NMR	Aromatic protons are expected in the δ 7-8 ppm range. The hydroxyl (-OH) proton typically appears as a broad singlet between δ 3-8 ppm. Protons on the carbon adjacent to the ether oxygen are deshielded and appear around δ 3.4-4.5 ppm.[4][5]
¹³ C NMR	Carbons bonded to the electron-withdrawing -OH group are deshielded and absorb in the δ 50-80 ppm range.[6]
Infrared (IR)	A characteristic broad O-H stretching absorption is observed around 3500 cm^{-1} . The spectrum also shows typical aromatic C=C stretching bands at 1500 and 1600 cm^{-1} and a strong C-O stretching absorption near 1050 cm^{-1} .[4][6]
Mass Spectrometry	The molecular ion peak (M^+) would be observed at m/z corresponding to the molecular weight of the compound. Common fragmentation patterns for phenols include alpha cleavage and dehydration.[4]

III. Experimental Protocols

This section details the methodologies for determining the key physical properties of **3-(Benzylxy)phenol**.

A. Melting Point Determination

The melting point of a solid is a key indicator of its purity. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to lower and broaden the melting range.[7]

Apparatus:

- Mel-Temp apparatus or similar melting point device[8]

- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (optional, for grinding)

Procedure:

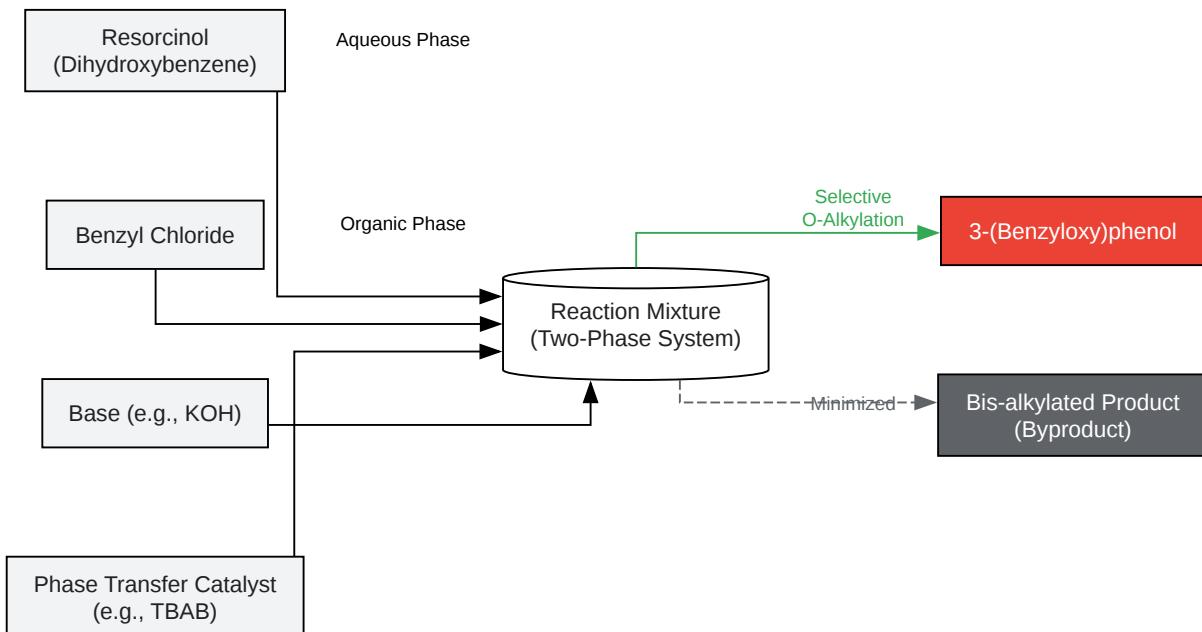
- Sample Preparation: A small amount of **3-(BenzylOxy)phenol** is finely crushed into a powder.[\[8\]](#)
- Loading the Capillary Tube: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[\[8\]](#)
- Initial Approximate Measurement: The capillary tube is placed in the heating block of the Mel-Temp apparatus. The temperature is increased rapidly (5-10 °C per minute) to get an approximate melting range.[\[8\]](#)
- Accurate Measurement: A fresh sample is prepared and placed in the apparatus, which has been allowed to cool to at least 20°C below the approximate melting point. The temperature is then raised slowly, at a rate of approximately 2 °C per minute.[\[8\]](#)
- Data Recording: The temperature at which the first crystal begins to melt and the temperature at which the last crystal turns into a liquid are recorded. This range is the melting point of the sample.[\[8\]](#)

B. Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and widely recommended technique for evaluating the equilibrium solubility of a compound.[\[9\]](#)

Apparatus:

- Shake-flask or orbital shaker with temperature control


- Glass flasks with stoppers
- Analytical balance
- pH meter
- Filtration apparatus (e.g., syringe filters with 0.45 µm pores)[9]
- Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

- Preparation of Media: Aqueous buffer solutions are prepared at various pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological conditions).[10]
- Addition of Compound: An excess amount of **3-(BenzylOxy)phenol** is added to a known volume of each buffer solution in a flask. This ensures that a saturated solution is formed.[9]
- Equilibration: The flasks are sealed and placed in a shaker set to a constant temperature (e.g., 37 ± 1 °C) and agitation speed (e.g., 100 rpm). The mixture is agitated for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[9][10]
- Phase Separation: After equilibration, the solutions are allowed to stand to let undissolved solid settle. An aliquot of the supernatant is carefully withdrawn and filtered through a 0.45 µm filter to remove any remaining solid particles.[9]
- Quantification: The concentration of **3-(BenzylOxy)phenol** in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC, against a standard calibration curve.[11]
- pH Measurement: The pH of the solution is measured at the beginning and end of the experiment to ensure it has not changed significantly.[9]

IV. Visualization of Synthetic Pathway

A common method for the synthesis of **3-(BenzylOxy)phenol** is the O-alkylation of resorcinol with benzyl chloride. This reaction is often carried out using phase transfer catalysis to improve selectivity and reaction rates.[12] The logical workflow of this synthesis is depicted below.

[Click to download full resolution via product page](#)

Caption: Synthesis of **3-(BenzylOxy)phenol** via Phase Transfer Catalysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. americanelements.com [americanelements.com]
- 2. scbt.com [scbt.com]
- 3. 3-(BenzylOxy)phenol | 3769-41-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. community.wvu.edu [community.wvu.edu]
- 9. scielo.br [scielo.br]
- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 3-(Benzylxy)phenol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b189647#physical-properties-of-3-benzylxy-phenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

